molecular formula C7H14N4O2 B13631954 1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine

1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13631954
M. Wt: 186.21 g/mol
InChI Key: SGXXGPRJOJZBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyethoxyethyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine typically involves the reaction of 1H-1,2,3-triazole with 2-(2-methoxyethoxy)ethylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a moderate temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation of the product using techniques like distillation, crystallization, or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxyethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanol: A glycol ether with similar structural features.

    Sodium bis(2-methoxyethoxy)aluminium hydride: A hydride reductant used in organic synthesis.

    Propylene glycol methyl ether: An organic solvent with various industrial applications.

Uniqueness

1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine is unique due to its specific triazole structure combined with the methoxyethoxyethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H14N4O2

Molecular Weight

186.21 g/mol

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]triazol-4-amine

InChI

InChI=1S/C7H14N4O2/c1-12-4-5-13-3-2-11-6-7(8)9-10-11/h6H,2-5,8H2,1H3

InChI Key

SGXXGPRJOJZBQW-UHFFFAOYSA-N

Canonical SMILES

COCCOCCN1C=C(N=N1)N

Origin of Product

United States

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